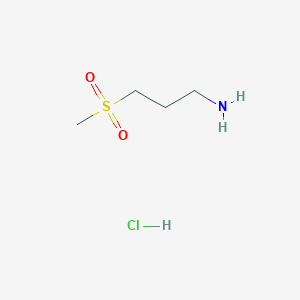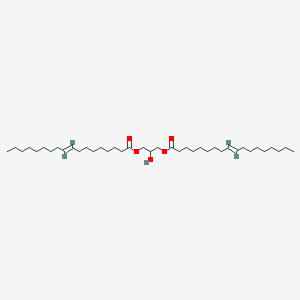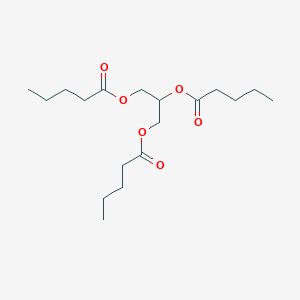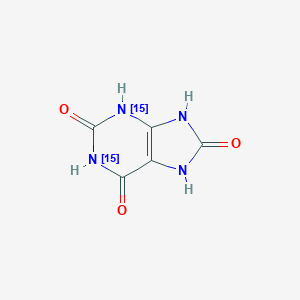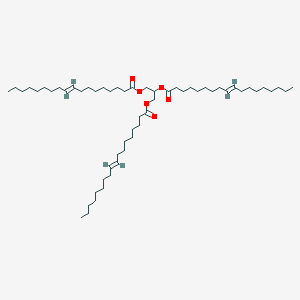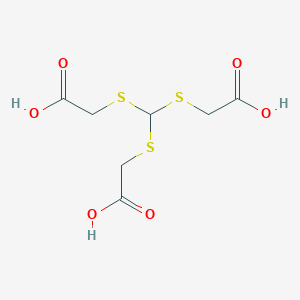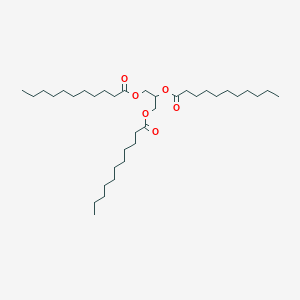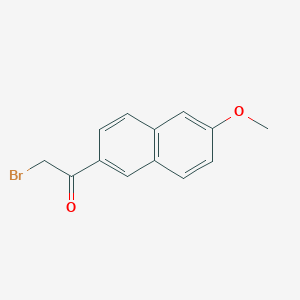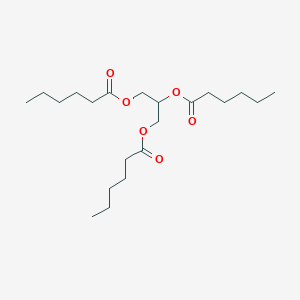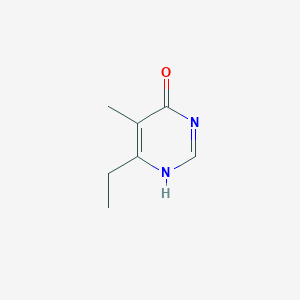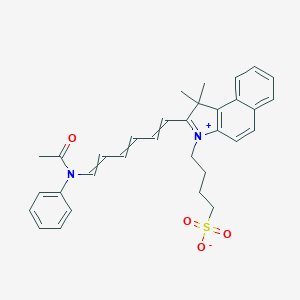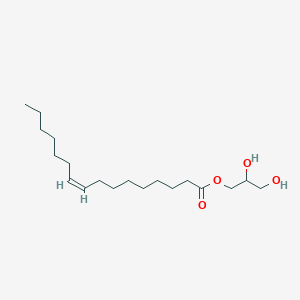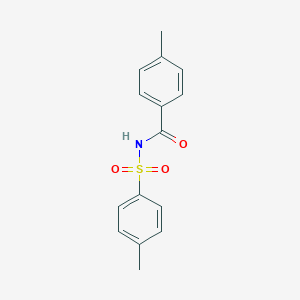![molecular formula C17H14N2O5 B053043 8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione CAS No. 118122-53-5](/img/structure/B53043.png)
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Mat-3,4-adduct is a chemical compound known for its unique structure and reactivity
Preparation Methods
The synthesis of 4’-Mat-3,4-adduct typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in dry chloroform, combined with other reagents such as 3,5-Bis-(3R)-(3,7-dimethyl-octylaminocarbonyl)-benzoic acid and 4-dimethylaminopyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4’-Mat-3,4-adduct undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions can yield a mixture of products due to the formation of allylic carbocations .
Scientific Research Applications
4’-Mat-3,4-adduct has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of adducts in various chemical reactions.
Biology: It is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4’-Mat-3,4-adduct exerts its effects involves the formation of covalent bonds with target molecules. This process can be influenced by the presence of specific functional groups and the overall structure of the compound.
Comparison with Similar Compounds
4’-Mat-3,4-adduct can be compared with other similar compounds, such as:
1,3-butadiene adducts: These compounds also undergo electrophilic addition reactions and form similar products.
Anthracene derivatives: These compounds are used in Diels-Alder reactions and share some reactivity patterns with 4’-Mat-3,4-adduct
The uniqueness of 4’-Mat-3,4-adduct lies in its specific structure and the resulting reactivity, which can be leveraged for various applications in research and industry.
Properties
CAS No. |
118122-53-5 |
|---|---|
Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
InChI Key |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Canonical SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Synonyms |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


